Methyl 4-(6-bromo-n-hexyloxy)benzoate
Description
Methyl 4-(6-bromo-n-hexyloxy)benzoate is a synthetic benzoate ester characterized by a methyl ester group at the benzene ring’s carboxyl position and a 6-bromohexyloxy chain at the para position (4-position) of the aromatic ring. The hexyloxy chain terminates in a bromine atom, which confers reactivity for nucleophilic substitution or cross-coupling reactions. This compound is likely employed as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or liquid crystal materials, where the bromine serves as a versatile functional handle for further derivatization .
Properties
Molecular Formula |
C14H19BrO3 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
methyl 4-(6-bromohexoxy)benzoate |
InChI |
InChI=1S/C14H19BrO3/c1-17-14(16)12-6-8-13(9-7-12)18-11-5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
YJMDVOPFMOIILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Terminal Groups
4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate
- Structure : Features a methoxyphenyl ester (instead of methyl) and a terminal hydroxyl group on the hexyloxy chain.
- Key Differences :
- The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the brominated analogue.
- The bromine in Methyl 4-(6-bromo-n-hexyloxy)benzoate enhances its utility in alkylation or Suzuki-Miyaura coupling reactions, whereas the hydroxy variant may serve as a precursor for esterification or oxidation .
- Molecular Formula : C20H24O5 (vs. C14H19BrO3 for the target compound).
Methyl 6-Amino-2-Bromo-3-Methoxybenzoate
- Structure: Bromine and amino groups are directly attached to the aromatic ring at positions 2 and 6, respectively, with a methoxy group at position 3.
- Key Differences: The substituents on the aromatic ring create distinct electronic effects: the amino group is electron-donating, while bromine is electron-withdrawing. The target compound’s brominated alkyl chain offers greater flexibility and hydrophobicity, influencing solubility and interaction with nonpolar matrices .
Benzoate Esters with Complex Substituents
Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate
- Structure: Incorporates a triazine ring with bromophenoxy and methoxyphenoxy substituents.
- The bromine here is part of a phenolic moiety, limiting its participation in alkylation reactions compared to the terminal bromine in the target compound .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate Derivatives
- Structure: Piperazine and quinoline moieties are attached via a carbonyl group to the benzoate.
- Key Differences: These derivatives are designed for biological activity (e.g., kinase inhibition), whereas the target compound’s bromoalkyl chain suggests applications in materials science or as a synthetic intermediate. The quinoline group introduces fluorescence properties absent in the target compound .
Long-Chain and Branched Analogues
4-{[(4-Bromophenyl)Imino]Methyl}-3-Hydroxyphenyl 4-(Hexadecanoyloxy)Benzoate
- Structure: Contains a C16 aliphatic chain and an imino group.
- Key Differences: The hexadecanoyloxy chain increases hydrophobicity and melting point (222–224°C) compared to the shorter bromohexyloxy chain in the target compound.
Methyl 4-{[(6-Methylcyclohex-3-En-1-yl)Methoxy]Methyl}Benzoate
- Structure : Branched cyclohexenylmethoxy substituent at the 4-position.
- Key Differences :
- The cyclohexene ring introduces steric hindrance and reduces conformational flexibility relative to the linear bromohexyloxy chain.
- The unsaturated ring may participate in Diels-Alder reactions, unlike the target compound .
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